molecular formula C33H45N3O13S B600888 DARUNAVIR N-BETA-D-GLUCURONIDE CAS No. 1159613-25-8

DARUNAVIR N-BETA-D-GLUCURONIDE

Cat. No.: B600888
CAS No.: 1159613-25-8
M. Wt: 723.79
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Description

Darunavir N-beta-D-glucuronide: is a metabolite of darunavir, an inhibitor of the human immunodeficiency virus (HIV) protease. Darunavir is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. The glucuronide form is a result of the glucuronidation process, which is a common phase II metabolic pathway to eliminate small molecule drugs from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of darunavir N-beta-D-glucuronide involves the glucuronidation of darunavir. This process can be achieved through enzymatic reactions using liver microsomes or recombinant enzymes. The reaction typically involves the use of uridine 5’-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor .

Industrial Production Methods: Industrial production of this compound can involve large-scale enzymatic reactions using bioreactors. The process includes the isolation and purification of the glucuronide product using techniques such as liquid chromatography and high-resolution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Darunavir N-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or basic conditions, leading to the release of the parent compound, darunavir .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA in the presence of liver microsomes or recombinant enzymes.

Major Products Formed:

Comparison with Similar Compounds

  • Darunavir O-glucuronide
  • Darunavir acyl-glucuronide
  • Raltegravir beta-D-glucuronide
  • Dolutegravir beta-D-glucuronide

Comparison: Darunavir N-beta-D-glucuronide is unique in its structure and metabolic pathway compared to other glucuronide metabolites. While darunavir O-glucuronide and acyl-glucuronide are also metabolites of darunavir, they differ in the site of glucuronidation. Raltegravir and dolutegravir glucuronides are metabolites of different antiretroviral drugs and have distinct pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Darunavir (DRV) is a widely used protease inhibitor in the treatment of HIV-1 infection. Its biological activity is significantly influenced by its metabolic pathways, particularly through the formation of metabolites such as Darunavir N-Beta-D-Glucuronide (DRV-N-Gluc). This article explores the biological activity of DRV-N-Gluc, including its pharmacokinetics, interactions with cytochrome P450 enzymes, and implications for therapeutic efficacy.

Overview of Darunavir and Its Metabolism

Darunavir is characterized by its ability to inhibit the HIV-1 protease, which is essential for viral replication. The drug exhibits strong binding affinity to the active site of the protease, with an effective concentration (EC50) ranging from 1 to 5 nM against various HIV strains . Upon administration, DRV undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, notably CYP3A4 .

Formation of this compound

The metabolic pathway leading to the formation of DRV-N-Gluc involves glucuronidation, a phase II metabolic reaction mediated by uridine 5'-diphosphate-glucuronosyltransferases (UGTs). This process typically results in the conjugation of glucuronic acid to drugs, enhancing their solubility and facilitating excretion .

Pharmacokinetics

The pharmacokinetic profile of DRV is marked by high protein binding (approximately 95%), predominantly to alpha-1-acid glycoprotein and albumin . The formation of DRV-N-Gluc significantly impacts its pharmacokinetics:

  • Half-life : The terminal elimination half-life of DRV is approximately 41 hours .
  • Bioavailability : The bioavailability of DRV is influenced by food intake and co-administration with other antiretroviral agents like ritonavir or cobicistat .

Table 1: Pharmacokinetic Parameters of Darunavir

ParameterValue
Protein Binding~95%
AUC (24h)93,026–124,698 ng·h/mL
Cmax2282–3578 ng/mL
Terminal Half-Life~41 hours

Interaction with Cytochrome P450 Enzymes

Research indicates that DRV-N-Gluc exhibits minimal inhibitory effects on CYP enzymes compared to its parent compound. While glucuronides generally have reduced enzymatic activity, some studies suggest that certain glucuronides can inhibit specific CYP isoforms weakly .

Table 2: Inhibition Profiles of Darunavir and Its Glucuronides on CYP Enzymes

CompoundCYP2C19 InhibitionCYP3A4 Inhibition
DarunavirModerateStrong
Darunavir N-Beta-D-GlucWeakMinimal

Clinical Implications and Case Studies

The clinical significance of DRV-N-Gluc lies in its potential impact on drug interactions and therapeutic efficacy. Case studies have shown that patients receiving DRV treatment may experience variations in drug efficacy based on individual metabolic profiles, particularly concerning UGT polymorphisms that influence glucuronidation rates.

Case Study Example

A study involving treatment-experienced patients demonstrated that those with higher levels of DRV-N-Gluc had lower viral loads compared to those with minimal glucuronide formation. This suggests a potential role for monitoring glucuronide levels as a biomarker for therapeutic response in HIV treatment regimens .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(44,45)21-10-8-20(9-11-21)34-30-28(40)26(38)27(39)29(49-30)31(41)42)16-24(37)23(14-19-6-4-3-5-7-19)35-33(43)48-25-17-47-32-22(25)12-13-46-32/h3-11,18,22-30,32,34,37-40H,12-17H2,1-2H3,(H,35,43)(H,41,42)/t22-,23-,24+,25-,26-,27-,28+,29-,30+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHCLBMCZVFGB-VMMQOENWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747417
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159613-25-8
Record name Darunavir metabolite M18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[{(2R,3S)-3-[({[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-2-hydroxy-4-phenylbutyl}(2-methylpropyl)sulfamoyl]phenyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEOXY-1-((4-((((2R,3S)-3-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-2-HYDROXY-4-PHENYLBUTYL)(2-METHYLPROPYL)AMINO)SULFONYL)PHENYL)AMINO)-.BETA.-D-GLUCOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU641CZY53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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